Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine

Descripción

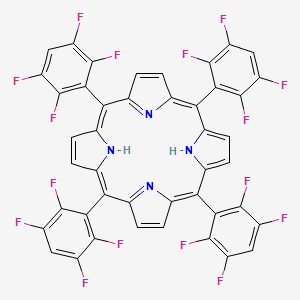

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine (C₄₄H₁₄F₁₆N₄; MW: 902.58 g/mol) is a fluorinated porphyrin derivative synthesized by Frontier Specialty Chemicals . Its structure features four phenyl rings substituted with fluorine atoms at the 2, 3, 5, and 6 positions, creating a highly electron-deficient macrocycle. This compound (CAS: 133706-82-8) is stored at room temperature, protected from light, and primarily used in the synthesis of fluorinated porphyrins for applications in catalysis, photodynamic therapy (PDT), and materials science . Its electronic properties, including strong π-π interactions and redox activity, are modulated by the electron-withdrawing fluorine substituents.

Propiedades

IUPAC Name |

5,10,15,20-tetrakis(2,3,5,6-tetrafluorophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H14F16N4/c45-13-9-14(46)38(54)33(37(13)53)29-21-1-2-22(61-21)30(34-39(55)15(47)10-16(48)40(34)56)24-5-6-26(63-24)32(36-43(59)19(51)12-20(52)44(36)60)28-8-7-27(64-28)31(25-4-3-23(29)62-25)35-41(57)17(49)11-18(50)42(35)58/h1-12,61,64H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDUKFMYDJDZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=CC(=C6F)F)F)F)C7=C(C(=CC(=C7F)F)F)F)C8=C(C(=CC(=C8F)F)F)F)C=C3)C9=C(C(=CC(=C9F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H14F16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Porphyrin Synthesis

The starting point for preparing meso-tetra(2,3,5,6-tetrafluorophenyl)porphine is typically the synthesis of meso-tetra(pentafluorophenyl)porphyrin, which contains pentafluorophenyl groups at the meso positions. This compound is commercially available and can be synthesized in large batches (up to 100 g scale) in the laboratory, serving as a core platform for further modifications.

Nucleophilic Aromatic Substitution (SNAr) on Fluorophenyl Groups

The key preparation strategy involves nucleophilic aromatic substitution of the para-fluorine atoms on the pentafluorophenyl groups with various nucleophiles, including amines and thiols. This substitution converts the pentafluorophenyl groups into tetrafluorophenyl groups with specific substituents, resulting in meso-tetra(2,3,5,6-tetrafluorophenyl)porphine derivatives.

- Reaction Conditions:

- The substitution reaction depends on the nucleophile type. For example, thiols react efficiently under mild conditions, while amines may require different conditions.

- Solvent systems such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used.

- The presence of bases like diethylamine (DEA) or sodium acetate (NaOAc) facilitates the reaction.

- Reaction times vary from hours to several days, depending on reagents and desired substitution levels.

Thiol Substitution for Tetrasubstituted Products

A prominent method involves reacting meso-tetra(pentafluorophenyl)porphyrin with thiol-containing reagents to yield tetrasubstituted meso-tetra(2,3,5,6-tetrafluorophenyl)porphine derivatives.

-

- Using 1H,1H,2H,2H-perfluorododecane-1-thiol in a solvent mixture of DMF/ethyl acetate/DEA (4:4:1 v/v) at room temperature.

- The molar ratio of porphyrin to thiol reagent is typically 1:10.

- Nitrogen gas is bubbled through the solution for ~2 minutes to facilitate precipitation.

- The reaction yields the tetra-substituted product in over 95% yield with no detectable partially substituted by-products.

Amino Substitution and Azide Functionalization

Amino-substituted meso-tetra(2,3,5,6-tetrafluorophenyl)porphines are prepared via nucleophilic substitution of fluorine with amines or by reduction of azido-substituted intermediates.

- Synthesis Steps:

- Azidoporphyrins are synthesized by substituting para-fluorines with azide ions in DMSO at room temperature over 48 hours.

- Subsequent reduction of azidoporphyrins with stannous chloride (SnCl2·2H2O) in methanol yields amino-substituted porphyrins with high yields (~92%).

- These amino groups serve as handles for further functionalization, such as coupling with carboxylic acid derivatives to form amides.

Multi-step Functionalization for Complex Derivatives

The meso-tetra(2,3,5,6-tetrafluorophenyl)porphine core can be further elaborated by:

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiol substitution | Porphyrin + perfluorododecane-1-thiol, DMF/ethyl acetate/DEA, N2 bubbling, room temp | >95 | High efficiency, selective tetra-substitution, no partial products detected |

| Amino substitution via azide | Porphyrin + NaN3 in DMSO, RT 48 h; then reduction with SnCl2·2H2O in MeOH | 66 (azide), 92 (amino) | Two-step process, azide intermediate isolated and reduced to amino derivative |

| Mercaptocarborane coupling | Porphyrin + mercaptocarborane + NaOAc in DMF or DMSO, RT or 45°C | 32-66 | Boronated porphyrins prepared for BNCT applications |

| Amide coupling with acyl chloride | Aminoporphyrin + acyl chloride derivative + Et3N, CH2Cl2, 5°C | ~90 | Further functionalization of amino-substituted porphyrins |

Research Findings and Applications

- The substitution reactions on meso-tetra(pentafluorophenyl)porphyrin provide a robust platform for generating libraries of meso-tetra(2,3,5,6-tetrafluorophenyl)porphine derivatives with diverse functionalities.

- The ability to selectively substitute fluorines with thiols or amines under mild conditions enables the synthesis of compounds with tailored solubility, amphipathicity, and biological activity.

- These derivatives have been explored for photodynamic therapy, cancer cell targeting, and boron neutron capture therapy, highlighting the importance of precise synthetic control.

Análisis De Reacciones Químicas

Types of Reactions

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions include various porphyrin derivatives, such as porpholactones and metalloporphyrins, which have applications in catalysis, materials science, and biomedical research .

Aplicaciones Científicas De Investigación

Meso-tetra(2,3,5,6-tetrafluorophenyl) porphine, also known as meso-Tetra (2,3,5,6-tetrafluorophenyl) porphine, is a synthetic porphyrin that has applications in various scientific fields . Porphyrins, including meso-tetra(2,3,5,6-tetrafluorophenyl) porphine, have therapeutic applications, particularly in photodynamic therapy (PDT) for treating cancers and as potential antibacterial or antiviral compounds .

Scientific Research Applications

The primary mechanism for the therapeutic activity of porphyrins involves their triplet state acting as a photosensitizer in the formation of singlet oxygen, which reacts with biomolecules . Current research aims to develop porphyrinoids with enhanced properties :

- Selectivity: Targeting specific cells or tissues .

- Triplet Quantum Yields: Improving the efficiency of singlet oxygen production .

- Two-Photon Absorption: Enhancing the absorption of light .

- Optical Density: Increasing optical density in the 650–850 nm region for better light absorption in bio-fluids .

- Blood-Brain Barrier Crossing: Facilitating the delivery of porphyrins to the brain .

- Selective Binding: Targeting bacteria, viruses, or infected cells .

- Protein Modulation: Selectively binding to target proteins to prevent misfolding or modulate activity .

- Catalytic Activities: Modifying catalytic activities, such as dismutases .

Photodynamic Therapy (PDT)

Porphyrins and related macrocycles are used in PDT because of their high triplet quantum yields . The tetrafluorophenyl porphyrin, TPPF20, can react with various compounds, making it useful in creating new porphyrinic derivatives for PDT applications . Saccharide-porphyrin conjugates, synthesized using tetra(pentafluorophenyl)porphyrin, show selective uptake in different cancer cell types . For instance, human breast cancer cells (MDA-MB-231) absorb a tetraglucose-porphyrin conjugate more readily than a galactose derivative .

Synthesis and Modification

Meso-tetra(pentafluorophenyl)porphyrin (TPPF20) serves as a platform for creating porphyrin libraries with functionalities that are important for PDT, such as sugars, cationic groups, and amphipathic solubility properties . A two-step method can produce nonhydrolyzable saccharide-porphyrin conjugates in high yields using a tetra(pentafluorophenyl)porphyrin and the thio derivative of the sugar .

For example, reacting TPPF20 with 16 equivalents of 6-mercaptopurine riboside yields 5,10,15,20-tetrakis-[4-(6′-thio-purineriboside)-2,3,5,6-tetrafluorophenyl)]porphyrin (TPPF16-Ribo4) . Similarly, reacting TPPF20 with 1H,1H,2H,2H-perfluorododecane-1-thiol results in 5,10,15,20-tetrakis-[4-(1′-thio-1′H,1′H,2′H,2′H-perfluorododecane)-2,3,5,6-tetrafluorophenyl] porphyrin (TPPF16-C12F21) in high yield .

Fluorinated Porphyrinoids

Fluorinated porphyrinoids, including TPPF20, perfluorophthalocyanine (PcF16), and perfluorophenylcorrole (CorF15), are used in developing advanced functional materials . These materials have applications as sensors, in photonic devices, solar cells, biomedical imaging, theranostics, and catalysis .

DNA Binding Studies

Mecanismo De Acción

The mechanism of action of meso-tetra (2,3,5,6-tetrafluorophenyl) porphine involves its ability to interact with various molecular targets through its porphyrin ring. The compound can coordinate with metal ions, forming metalloporphyrins that exhibit unique catalytic and electronic properties. These interactions are mediated by the nitrogen atoms in the porphyrin ring, which serve as coordination sites for metal ions .

Comparación Con Compuestos Similares

Key Observations :

- Electron-withdrawing effects: Increasing fluorine substitution (e.g., tetrafluoro vs. difluoro) enhances the porphyrin’s stability and shifts redox potentials, as seen in trifluorophenyl derivatives .

- Aggregation behavior : Tetrafluorophenyl porphyrins exhibit stronger π-π stacking than less-fluorinated analogs, impacting photophysical responses .

- Solubility : Compounds with fewer fluorines (e.g., 4-fluorophenyl) show higher solubility in organic solvents compared to heavily fluorinated derivatives .

Photosensitizing Efficiency

This compound generates singlet oxygen (¹O₂) efficiently due to its extended conjugation and electron-deficient core. In contrast, meso-tetra(2,6-difluorophenyl) porphine produces less ¹O₂, as fewer fluorines reduce the electron-withdrawing effect . Notably, sulfonated or carboxyphenyl porphyrins (e.g., meso-tetra(4-carboxyphenyl)porphine) rely on singlet oxygen for DNA damage but lack the stability of fluorinated analogs .

Catalytic Performance

- Halogenated derivatives : Chlorinated porphyrins like meso-tetra(o-dichlorophenyl) porphine (C₄₄H₂₂Cl₈N₄) are effective in epoxidation catalysis due to their steric bulk and halogen-mediated Lewis acidity .

- Fluorinated analogs: The tetrafluorophenyl porphyrin’s fluorine atoms enhance oxidative stability in catalytic cycles, making it superior to non-fluorinated meso-tetraphenylporphyrin (TPP, C₄₄H₃₀N₄) in harsh reaction conditions .

Research Findings and Innovations

Electronic and Spectroscopic Properties

- UV-Vis spectra : Tetrafluorophenyl porphyrins show a Soret band redshift (~420 nm) compared to TPP (~415 nm), attributed to fluorine-induced conjugation effects .

- Fluorescence quenching : Heavy fluorination reduces fluorescence quantum yields due to enhanced intersystem crossing, as observed in trifluorophenyl derivatives .

Actividad Biológica

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine (TFPP) is a synthetic porphyrin compound characterized by its unique structure and significant biological activity. This article explores its properties, mechanisms of action, and applications in photodynamic therapy (PDT), along with relevant case studies and research findings.

Structure and Properties

TFPP belongs to the class of porphyrins, which are macrocyclic compounds known for their ability to coordinate with metal ions. The molecular formula for TFPP is C₄₄H₁₈F₁₂N₄, with a molecular weight of approximately 830.62 g/mol. Its structure features a porphyrin ring with four 2,3,5,6-tetrafluorophenyl groups attached at the meso positions. The presence of fluorine atoms enhances the compound's electronic properties and stability, making it suitable for various applications in photochemistry and material science.

Biological Activity

Photosensitizing Properties

TFPP exhibits notable photosensitizing properties that are critical for its biological activity. Upon irradiation with light of appropriate wavelengths, TFPP generates reactive oxygen species (ROS), particularly singlet oxygen (), which can induce cytotoxic effects in target cells. This mechanism is central to its application in PDT for cancer treatment.

Mechanism of Action

The mechanism by which TFPP exerts its biological effects can be categorized into two primary processes:

- Type I Mechanism : Involves the interaction of the excited triplet state of TFPP with cellular substrates leading to the formation of free radicals.

- Type II Mechanism : Involves energy transfer from the excited triplet state to molecular oxygen, resulting in the generation of singlet oxygen.

Both mechanisms contribute to oxidative damage in cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis .

Applications in Photodynamic Therapy

TFPP has been investigated extensively for its potential use in PDT due to its ability to selectively accumulate in tumor tissues while minimizing damage to surrounding healthy tissues. The efficacy of TFPP in PDT has been demonstrated through various studies:

- Case Study 1 : A study on the photodynamic effects of TFPP on cancer cell lines showed significant cell death upon light activation. The study indicated that TFPP was preferentially taken up by malignant cells compared to normal cells, enhancing its therapeutic index .

- Case Study 2 : Research involving saccharide-porphyrin conjugates revealed that TFPP could be effectively used to target specific cancer types. The conjugates exhibited varying levels of uptake and photodynamic response depending on their structural modifications and the type of cancer cells .

Comparative Analysis

The following table summarizes key features and biological activities of TFPP compared to similar porphyrin compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₄₄H₁₈F₁₂N₄ | High stability; effective photosensitizer | Induces ROS generation; selective cytotoxicity |

| Meso-tetra (4-trifluoromethylphenyl) porphine | C₄₈H₂₆F₁₂N₄ | Different substitution pattern; used in similar applications | Moderate photosensitizing properties |

| Meso-tetra (phenyl) porphine | C₄₄H₃₂N₄ | Lacks fluorination; commonly studied | Lower efficacy in PDT |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing meso-tetra (2,3,5,6-tetrafluorophenyl) porphine with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions of pyrrole with 2,3,5,6-tetrafluorobenzaldehyde under acidic conditions. Optimization of solvent systems (e.g., propionic acid or dichloromethane), stoichiometric ratios, and purification via column chromatography is critical. Fluorinated porphyrins require inert atmospheres to avoid side reactions with moisture . Post-synthesis characterization via -NMR and UV-Vis spectroscopy is essential to confirm structural integrity and purity.

Q. How does fluorination at the phenyl rings influence the photophysical properties of this porphyrin?

- Methodological Answer : Fluorination enhances electron-withdrawing effects, stabilizing the porphyrin’s π-system and red-shifting absorption/emission bands. Comparative studies using UV-Vis and fluorescence spectroscopy reveal that tetrafluorophenyl substituents increase singlet oxygen () quantum yields by ~20% compared to non-fluorinated analogs, as shown in photodynamic therapy (PDT) studies . Time-resolved spectroscopy can quantify excited-state lifetimes to validate these effects.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) classify this compound as a skin/eye irritant (GHS Category 2). Researchers must use nitrile gloves, chemical goggles, and fume hoods to minimize exposure. Storage in dry, inert environments (e.g., argon-filled desiccators) prevents decomposition. Spill management requires neutralization with absorbent materials (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this fluorinated porphyrin?

- Methodological Answer : Density Functional Theory (DFT) calculations using functionals like CAM-B3LYP and basis sets (6-31G* for light atoms, LANL2DZ for metals) model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Studies on analogous porphyrins (e.g., ZnTCPP) show fluorinated substituents lower HOMO energies by ~0.5 eV, enhancing oxidative stability . Validation via cyclic voltammetry (CV) is recommended to correlate theoretical and experimental redox potentials.

Q. What experimental strategies resolve contradictions in singlet oxygen generation efficiency across different studies?

- Methodological Answer : Discrepancies often arise from solvent polarity, oxygen concentration, or light source variability. Standardized protocols using 9,10-diphenylanthracene (DPA) as a -trapping agent in 1,4-dioxane, with argon laser irradiation (λ = 488 nm), improve reproducibility. Kinetic analysis of DPA endoperoxide formation via -NMR or HPLC quantifies yields .

Q. How does this porphyrin perform in metal-organic framework (MOF) applications for gas sensing?

- Methodological Answer : Carboxyphenyl groups enable coordination with metal nodes (e.g., Zr) to form MOFs with high surface areas (>1,500 m/g). Pd(II)-tetracarboxyporphyrin analogs exhibit reversible O and CO binding via axial ligand exchange, detectable via fluorescence quenching or resonance Raman shifts. Stability tests under humid conditions (e.g., 90% RH for 72 hours) assess framework integrity .

Q. What are the challenges in designing porphyrin-based hydrogels for biosensing applications?

- Methodological Answer : Embedding fluorinated porphyrins into hydrogels requires balancing hydrophobicity with polymer matrix compatibility. Strategies include covalent grafting to polyethylene glycol (PEG) backbones or encapsulation in alginate microspheres. Real-time monitoring of lactate detection via fluorescence lifetime imaging microscopy (FLIM) demonstrates sensitivity thresholds as low as 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.